REACTION_SMILES
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[CH2:38]1[CH2:39][CH2:40][CH2:41][CH2:42][CH2:43]1.[CH3:10][S:11]([OH:12])(=[O:13])=[O:14].[NH2:1][CH:2]([C:3]([OH:4])=[O:5])[CH2:6][CH2:7][S:8][CH3:9].[O:15]1[c:16]2[c:17]([O:36][CH3:37])[cH:18][cH:19][c:20]3[c:29]2[C:28]24[C:23]([OH:35])([CH:22]([CH2:21]3)[N:32]([CH3:33])[CH2:31][CH2:30]2)[CH2:24][CH2:25][C:26](=[O:34])[CH:27]14>>[O:15]1[c:16]2[c:17]([OH:36])[cH:18][cH:19][c:20]3[c:29]2[C:28]24[C:23]([OH:35])([CH:22]([CH2:21]3)[N:32]([CH3:33])[CH2:31][CH2:30]2)[CH2:24][CH2:25][C:26](=[O:34])[CH:27]14
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSCCC(N)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c3c1OC1C(=O)CCC4(O)C(C2)N(C)CCC314
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Name
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Type
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product
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Smiles
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CN1CCC23c4c5ccc(O)c4OC2C(=O)CCC3(O)C1C5
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |